![molecular formula C10H14ClN B590577 3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 112794-28-2](/img/structure/B590577.png)
3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . Commonly used synthetic strategies for constructing the core scaffold have been discussed . Tricarbonyl (N-methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoes stereoselective 4-exo-deprotonation and subsequent electrophilic additions to generate the corresponding 4-exo-derivatives .Scientific Research Applications
Biological Activities
THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them valuable in the development of new drugs and therapies.
Medicinal Chemistry
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . These analogs are being studied for their potential medicinal applications.
Structural-Activity Relationship (SAR) Studies
SAR studies are crucial in understanding the relationship between the structure of THIQ compounds and their biological activities . These studies can guide the design of more effective drugs.
Mechanism of Action
Understanding the mechanism of action of THIQ compounds is essential for predicting their effects and potential side effects . This knowledge can inform the development of safer and more effective drugs.
Synthetic Strategies
Commonly used synthetic strategies for constructing the core scaffold of THIQ compounds have been discussed in the literature . These strategies are important for the large-scale production of these compounds for research and therapeutic use.
Proteomics Research
1,2,3,4-Tetrahydro-3-methylisoquinoline Hydrochloride is used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used to investigate protein function and interactions.
Mechanism of Action
Target of Action
3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as 1,2,3,4-Tetrahydro-3-methylisoquinoline Hydrochloride, is a member of the tetrahydroisoquinolines (THIQ) class of compounds . THIQ-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They are known to target monoaminergic systems in the brain .
Mode of Action
The compound interacts with its targets, primarily the monoaminergic systems, to exert its biological effects . It has been suggested that 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous monoamine, prevents the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP (+)) and other endogenous neurotoxins .
Biochemical Pathways
The compound affects the monoaminergic systems in the brain, which are involved in various biochemical pathways . It has been found to have neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Pharmacokinetics
It is known that the compound is enzymatically formed in the brain , suggesting that it may have good bioavailability in the central nervous system.
Result of Action
The compound has been found to have neuroprotective effects. It demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . It also prevents the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP (+)) and other endogenous neurotoxins .
properties
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-6-9-4-2-3-5-10(9)7-11-8;/h2-5,8,11H,6-7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMOKSHDKADJNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2CN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
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